6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate
Description
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-11-3-4-14(7-12(11)2)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-5-6-13/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHOAINFTVTDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazides under acidic conditions. A representative procedure involves:
- Reaction : Cyclopropanecarbonyl chloride (1.2 equiv) is reacted with thiosemicarbazide in dichloromethane (DCM) at 0°C, followed by addition of phosphorus oxychloride (POCl₃) to initiate cyclization.
- Workup : The intermediate is treated with ice-water, and the precipitate is filtered to yield 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol.
Key Data :
- Yield: 68–72%
- Characterization: $$ ^1H $$-NMR (DMSO-$$d_6$$): δ 13.2 (s, 1H, SH), 2.1–2.3 (m, 1H, cyclopropane), 1.0–1.2 (m, 4H, cyclopropane CH₂).
Preparation of 4-Oxo-4H-Pyran-3-yl Methyl Electrophile
Pyranone Synthesis via Knorr Condensation
The pyranone ring is constructed using a modified Knorr condensation:
- Reaction : Ethyl acetoacetate (1.0 equiv) and malononitrile (1.1 equiv) are heated under reflux in ethanol with piperidine as a catalyst.
- Intermediate Isolation : The resulting 6-methyl-4-oxo-4H-pyran-3-carbonitrile is treated with sodium methoxide to hydrolyze the nitrile to a carboxylic acid.
- Methylation : The carboxylic acid is converted to a methyl ester using iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in acetone.
Key Data :
Thioether Coupling Between Thiadiazole and Pyranone
Nucleophilic Substitution
The thiol group of the thiadiazole attacks the methyl electrophile on the pyranone under basic conditions:
- Reaction : 5-(Cyclopropanecarboxamido)-1,3,4-thiadiazole-2-thiol (1.0 equiv) and 6-(bromomethyl)-4-oxo-4H-pyran-3-yl methyl ester (1.1 equiv) are stirred in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C for 12 hours.
- Workup : The product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Key Data :
- Yield: 65%
- $$ ^13C $$-NMR (CDCl₃): δ 172.8 (C=O, pyranone), 166.4 (C=O, amide), 112.5 (thiadiazole C-S).
Esterification with 3,4-Dimethylbenzoyl Chloride
Steglich Esterification
The hydroxyl group on the pyranone undergoes esterification using 3,4-dimethylbenzoyl chloride:
- Reaction : The pyranone-thiadiazole intermediate (1.0 equiv) and 3,4-dimethylbenzoyl chloride (1.5 equiv) are combined in anhydrous DCM with 4-dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (TEA, 2.0 equiv) at room temperature.
- Workup : The mixture is washed with brine, dried over MgSO₄, and concentrated.
Key Data :
Alternative Synthetic Routes and Optimization
Mitsunobu Reaction for Thioether Formation
An alternative to nucleophilic substitution employs Mitsunobu conditions to couple the thiadiazole-thiol and a pyranone-alcohol:
Solid-Phase Synthesis for Scalability
Immobilizing the pyranone intermediate on Wang resin enables iterative coupling and easier purification:
- Resin-bound pyranone is treated with thiadiazole-thiol and DEAD/PPh₃, followed by cleavage with trifluoroacetic acid (TFA).
- Yield: 70% with >95% purity.
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 65 | 90 | 12 | Moderate |
| Mitsunobu Reaction | 73 | 95 | 6 | High |
| Solid-Phase Synthesis | 70 | 95 | 24 | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidation to potentially form sulfoxides or sulfones.
Reduction: Reductive amination can alter the cyclopropanecarboxamide functionality.
Substitution: The aromatic ring undergoes electrophilic aromatic substitution with suitable halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Use of peroxides or KMnO₄.
Reducing Agents: Commonly, lithium aluminium hydride (LiAlH₄) or hydrogenation with Pd/C.
Substitution Agents: Halogenation often employs NBS (N-bromosuccinimide).
Major Products Formed
Depending on the reaction type, the major products can include sulfoxides, altered amidic structures, and halogenated aromatic derivatives, each revealing different facets of reactivity for further research.
Scientific Research Applications
This compound serves as a versatile subject in diverse scientific research applications, including:
Chemistry: Investigations into reaction mechanisms and product formations.
Biology: Exploring its interactions with biological molecules for potential bioactivity.
Medicine: Research into its pharmacological potential as a precursor for drug development.
Industry: Utilized in materials science for creating specialized polymers and coatings.
Mechanism of Action
The compound's effects are primarily through its interactions at the molecular level:
Molecular Targets: Enzyme inhibition, receptor binding, or interaction with nucleic acids.
Pathways Involved: These can include disrupting protein synthesis pathways or modulating signaling cascades.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares key structural and synthetic features of 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate with related compounds from the literature:
Key Observations:
Structural Complexity : The target compound’s cyclopropanecarboxamido and 3,4-dimethylbenzoate groups introduce steric bulk and hydrophobicity, differentiating it from simpler analogs like 4a-c .
Bioactivity Gaps : While pyridothiazepines (4a-c ) show antimicrobial activity, the biological profile of the target compound remains unexplored. Its ester and amide groups may enhance metabolic stability compared to hydroxyl-containing analogs like 14 .
Mechanistic and Functional Insights
- Reactivity : The thiadiazole-thioether linkage in the target compound is susceptible to nucleophilic attack, similar to 10a-c , which undergo S-alkylation . This reactivity could be leveraged for further derivatization.
- Stability : The 3,4-dimethylbenzoate ester likely enhances hydrolytic stability relative to hydroxylated pyran derivatives (e.g., 2 ), which are prone to oxidation .
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate (CAS Number: 877650-70-9) is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, particularly its potential as an antimicrobial and anticancer agent, based on synthesized derivatives and various biological evaluations.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 443.5 g/mol. The structure features a pyran ring fused with thiadiazole and benzoate groups, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O5S2 |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 877650-70-9 |
| Structural Features | Pyran, Thiadiazole, Benzoate |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown promising results against several cancer cell lines, notably:
- HepG2 (Liver Cancer) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
- HCT116 (Colorectal Cancer) : Similar to HepG2, it demonstrated potent activity against HCT116 cells.
In a comparative study involving other derivatives, the compound's anticancer efficacy was supported by its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against various bacterial strains. Preliminary results indicated:
- Gram-positive bacteria : Moderate to strong inhibitory effects were noted against strains like Staphylococcus aureus.
- Gram-negative bacteria : Variable activity was observed, with some derivatives showing significant effects against Escherichia coli.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of thiadiazole and pyran moieties suggests potential inhibition of key enzymes involved in cancer cell proliferation.
- DNA Interaction : Compounds containing similar structures have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have focused on synthesizing analogs of this compound to enhance its biological profile:
- Synthesis and Evaluation : A study synthesized derivatives with varying substitutions on the benzoate moiety and evaluated their biological activities. Compounds with electron-withdrawing groups showed increased potency against cancer cell lines compared to those with electron-donating groups .
- Structure-Activity Relationship (SAR) : Research highlighted that modifications at specific positions on the thiadiazole ring significantly influenced anticancer activity. For instance, introducing alkyl groups improved solubility and bioavailability without compromising efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
